REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>CO.C([BH3-])#N.[Zn+2].C([BH3-])#N>[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7][N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)([O-:3])=[O:2] |f:3.4.5|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
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Name
|
zinc cyanoborohydride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(#N)[BH3-].[Zn+2].C(#N)[BH3-]
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
the reaction stirred to ambient temperature over 16 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
was then introduced by means of a double-ended needle
|
Type
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FILTRATION
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Details
|
The reaction was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in diethyl ether (600 ml)
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Type
|
WASH
|
Details
|
washed with 1N hydrochloric acid (1 l)
|
Type
|
ADDITION
|
Details
|
The organic layer (containing 3-nitrobenzyl alcohol)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (750 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered and pre-adsorbed on to silica
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
by dry flash chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane/methanol/0.880 NH3 (95:4.5:0.5)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(CN2CCOCC2)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |